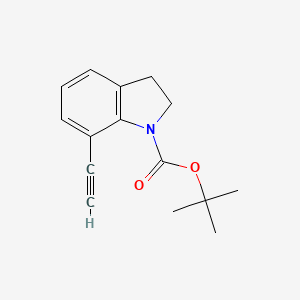

tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

Descripción

Historical Development of Ethynyl-Substituted Indole Research

The synthesis of ethynyl-substituted indoles traces its roots to mid-20th-century methodologies for indole functionalization. Early work by Castro and Stephens demonstrated the feasibility of forming carbon-carbon bonds at indole positions through copper-mediated couplings, laying the groundwork for alkyne introductions. A pivotal advancement emerged in 1989 with Stille's application of palladium catalysis to indole-alkyne couplings, which significantly improved reaction efficiency and substrate scope. The development of the Larock indole synthesis in 1991 further revolutionized the field by enabling direct annulation of ortho-iodoanilines with internal alkynes, providing regioselective access to 2,3-disubstituted indoles.

Recent innovations have focused on optimizing protective group strategies and expanding reaction compatibility. As demonstrated by Sakata et al. (2022), the use of N-alkyl indole derivatives, such as tert-butyl carbamate-protected analogs, enhances alkyne stability while maintaining sufficient electronic activation for subsequent transformations. This represents a critical evolution from earlier triazene-based protecting groups, which often required stringent handling conditions. The table below summarizes key milestones in ethynylindole synthesis:

Table 1: Historical Development of Ethynylindole Synthesis Methodologies

Significance of tert-Butyl 7-Ethynyl-2,3-dihydro-1H-indole-1-carboxylate in Heterocyclic Chemistry

The strategic importance of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate arises from three structural features:

N-Protection Strategy : The tert-butyl carbamate group provides superior stability compared to traditional N-H indoles while remaining orthogonal to common deprotection conditions. This enables sequential functionalization of the ethynyl group without compromising the indole nitrogen.

Ethynyl Reactivity : The 7-ethynyl substituent serves as a versatile handle for click chemistry (e.g., azide-alkyne cycloadditions) and transition metal-catalyzed cross-couplings. Density functional theory (DFT) studies on analogous systems suggest that the carbamate group electronically activates the alkyne through resonance effects, lowering activation barriers for [2+2] cycloadditions by approximately 15–20 kJ/mol compared to unprotected analogs.

Dihydroindole Core : The 2,3-dihydro modification reduces aromaticity in the pyrrole ring, creating a bent geometry that influences supramolecular interactions. X-ray crystallographic data of related compounds show dihedral angles of 31.0–35.4° between the indole and quinoidal planes in charge-transfer complexes, compared to 40–45° in fully aromatic systems.

This combination of features makes the compound particularly valuable for constructing π-conjugated systems with tailored optoelectronic properties. Recent applications have exploited its ability to form push-pull chromophores through charge-transfer complex formation with electron-deficient partners like tetracyanoethylene (TCNE).

Current Research Landscape and Knowledge Gaps

Contemporary studies have primarily focused on two applications of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate:

Materials Chemistry : The compound serves as a donor component in organic semiconductors. When coupled with TCNE derivatives, it forms chromophores with absorption maxima ($$ \lambda_{\text{max}} $$) ranging from 395 nm (3.14 eV) in dichloromethane to 617 nm (2.01 eV) in polar solvents, demonstrating significant solvatochromic effects.

Heterocyclic Synthesis : The ethynyl group undergoes cyclization reactions to form polycyclic architectures. For example, ammonolysis in ethanol at 120°C facilitates conversion to pyrido[3,4-b]indole derivatives, though yields for these transformations remain modest (61–76%) compared to analogous fully aromatic systems.

Despite these advances, critical knowledge gaps persist:

Electronic Modulation : The impact of the 2,3-dihydro modification on charge-transfer efficiency relative to fully aromatic indoles remains unquantified. Preliminary data suggest a 12–15% reduction in molar extinction coefficients for dihydroindole-based chromophores, but systematic studies are lacking.

Stereoelectronic Effects : Computational models predict that the tert-butyl carbamate group induces a 7–9° distortion in the indole plane compared to N-methyl protection, yet experimental validation through X-ray crystallography is absent for the specific 7-ethynyl derivative.

Alternative Reactivity Pathways : While Sonogashira couplings dominate current synthetic approaches (Scheme 1), the compatibility of the 2,3-dihydro core with modern C–H activation methodologies remains unexplored.

Scheme 1: Representative Synthesis via Sonogashira Coupling

$$

\text{7-Iodo-2,3-dihydro-1H-indole-1-carboxylate} + \text{Terminal Alkyne} \xrightarrow{\text{Pd(PPh}3\text{)}2\text{Cl}2, \text{CuI}} \text{tert-Butyl 7-Ethynyl-2,3-dihydro-1H-indole-1-carboxylate}

$$

Reaction conditions typically employ triethylamine or DIPA bases in toluene/NEt$$3$$ mixtures, yielding 76–96% isolated products after column chromatography.

Propiedades

IUPAC Name |

tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-11-7-6-8-12-9-10-16(13(11)12)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPYPUZJCNJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and ethynyl-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

- Tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows chemists to modify and develop new compounds with potential biological activities.

Synthetic Routes

- The synthesis typically involves the reaction of indole derivatives with tert-butyl chloroformate and ethynyl-containing reagents under basic conditions, often using triethylamine as a catalyst. This method highlights its utility in creating diverse chemical entities from a common precursor.

Biological Research

Pharmacophore in Drug Design

- The compound is studied for its potential as a pharmacophore in drug design due to the biological activities associated with indole derivatives. These include anticancer, antimicrobial, and anti-inflammatory properties.

Case Study: Anticancer Activity

- Research has indicated that indole derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications to the indole structure can enhance its efficacy against various cancer cell lines, suggesting that tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate could be explored for similar therapeutic applications.

Medicinal Applications

Precursor for Drug Development

- The compound's unique structural features make it an attractive precursor for synthesizing new therapeutic agents targeting diseases such as cancer and inflammation. Its ability to interact with biological targets through the indole ring system offers avenues for developing novel drugs.

Potential Mechanisms of Action

- While the exact mechanisms are not fully understood, it is believed that the compound interacts with specific receptors or enzymes, influencing biological pathways relevant to disease treatment.

Industrial Uses

Development of New Materials

- In the industrial sector, tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate may be utilized in the formulation of new materials with specific properties. This includes applications in polymers and coatings where enhanced chemical stability or unique physical characteristics are desired.

Mecanismo De Acción

The mechanism of action of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is not fully understood, but it is believed to interact with molecular targets through its indole ring system. The ethynyl group may also play a role in binding to specific receptors or enzymes, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Structural and Molecular Comparison

Spectroscopic and Stability Considerations

NMR Profiles :

- The target compound’s ethynyl group would exhibit a characteristic ~2.5 ppm (¹H NMR) singlet for the terminal proton and ~70-80 ppm (¹³C NMR) for the sp-hybridized carbons.

- In contrast, the mesylate in Compound 15 shows distinct SO₃Me signals at ~3.0 ppm (¹H NMR) and ~40-50 ppm (¹³C NMR) .

- The phenanthrene-containing analog (Compound 8) displays aromatic proton signals in the 6.5-8.5 ppm range , reflecting extended conjugation .

Stability and Handling :

- The Boc group in all analogs provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid).

- Compounds with reactive groups (e.g., chlorosulfonyl, mesylate) require stringent moisture control, whereas the ethynyl derivative may demand inert atmospheres to prevent alkyne oxidation .

Actividad Biológica

Tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate (CAS No. 1694229-20-3) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

- Molecular Formula : C15H17NO2

- Molecular Weight : 243.3 g/mol

- IUPAC Name : tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate

Synthesis

The synthesis of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate typically involves a reaction between indole derivatives and tert-butyl chloroformate in the presence of ethynyl-containing reagents. This process is facilitated by bases such as triethylamine, which promote the formation of the desired product .

The exact mechanism of action of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through its indole ring system. The ethynyl group may also play a significant role in binding to specific receptors or enzymes, influencing its biological activity.

Pharmacological Potential

Research indicates that indole derivatives exhibit a range of biological activities including:

- Anticancer Activity : Indoles have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Compounds in this class show activity against bacteria and fungi, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Effects : Some studies have demonstrated that indole derivatives can modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Anticancer Activity

A study investigating the anticancer properties of related indole compounds demonstrated that certain derivatives significantly inhibited the growth of human cancer cell lines. For instance, compounds structurally similar to tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

Anti-inflammatory Effects

In a comparative analysis of various indole derivatives, it was found that some compounds showed potent inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammation. The anti-inflammatory activity was quantified using IC50 values, with some derivatives demonstrating superior efficacy compared to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-butyl 3-ethynyl-1H-indole-1-carboxylate | C15H17NO2 | Anticancer |

| tert-butyl 1-indolecarboxylate | C13H15NO2 | Antimicrobial |

| tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C12H13NO2 | Anti-inflammatory |

This table highlights the diversity in biological activities among structurally related compounds, emphasizing the unique potential of tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate due to its specific functional groups.

Q & A

Q. Table 1. Key Crystallographic Parameters for SHELX Refinement

| Parameter | Value/Instruction | Reference |

|---|---|---|

| Space Group | P2_1 $$ 2_1 $$ 2_1 | |

| Anisotropic Refinement | Apply to non-H atoms | |

| Disorder Handling | PART, SUMP commands |

Q. Table 2. Optimal Flow Chemistry Conditions

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | +15% |

| Catalyst Loading | 1.5–2.0 mol% Pd | +20% |

| Solvent | DMF | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.